molecular formula C8H7NO3 B161728 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid CAS No. 132114-55-7

3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid

Cat. No.: B161728
CAS No.: 132114-55-7
M. Wt: 165.15 g/mol
InChI Key: MDBSJAPHCHDMCM-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid: is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is usually carried out in the presence of a base such as triethylamine in an alcohol solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.

    Reduction: Reduction reactions can yield dihydropyrrolizine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolizine-5-carboxylic acid derivatives, while reduction can produce dihydropyrrolizine compounds .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid serves as a building block for the construction of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its derivatives have been studied for their potential to inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways .

Industry: In the materials science field, this compound and its derivatives are explored for their potential use in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, its derivatives can inhibit cyclooxygenase enzymes by binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. This unique structure allows for the development of derivatives with potentially novel therapeutic properties .

Properties

IUPAC Name

5-oxo-6,7-dihydropyrrolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h1,3H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSJAPHCHDMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563670
Record name 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132114-55-7
Record name 3-Oxo-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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